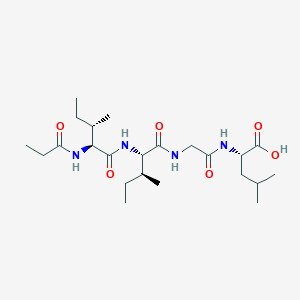![molecular formula C21H33BrO5 B14236355 {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid CAS No. 391682-36-3](/img/structure/B14236355.png)
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a bromo-substituted nonylphenoxy group attached to an ethoxyethoxy acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid typically involves multiple steps. One common method starts with the ethoxylation of nonylphenol, followed by bromination to introduce the bromo group. The ethoxylated product is then reacted with ethylene oxide to form the ethoxyethoxy intermediate. Finally, this intermediate undergoes esterification with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and ethoxy groups can be oxidized or reduced, leading to different derivatives.
Esterification and Hydrolysis: The acetic acid moiety can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used, while hydrolysis typically involves aqueous bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy and ethoxy groups.
科学研究应用
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals
作用机制
The mechanism of action of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The bromo group can participate in covalent bonding with biological targets, while the ethoxyethoxy acetic acid moiety can influence solubility and bioavailability. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
{2-[2-(2-Nonylphenoxy)ethoxy]ethoxy}acetic acid: Lacks the bromo group, leading to different reactivity and applications.
{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}acetic acid: Contains a methoxy group instead of a bromo group, affecting its chemical properties and uses.
{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid:
Uniqueness
The presence of the bromo group in {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid makes it unique compared to its analogs. This bromo group can participate in specific chemical reactions, such as nucleophilic substitution, which are not possible with its non-bromo counterparts. Additionally, the compound’s structure allows for diverse applications in various fields, making it a versatile and valuable chemical.
属性
CAS 编号 |
391682-36-3 |
|---|---|
分子式 |
C21H33BrO5 |
分子量 |
445.4 g/mol |
IUPAC 名称 |
2-[2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H33BrO5/c1-2-3-4-5-6-7-8-9-18-10-11-20(19(22)16-18)27-15-14-25-12-13-26-17-21(23)24/h10-11,16H,2-9,12-15,17H2,1H3,(H,23,24) |
InChI 键 |
FDFDDEDSZJQVMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


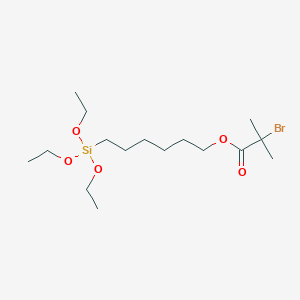
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)

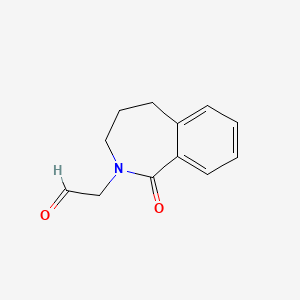
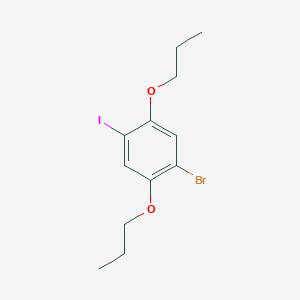
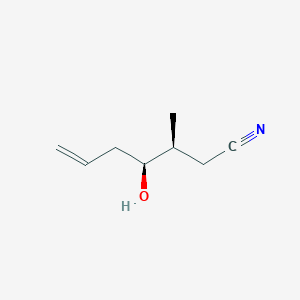
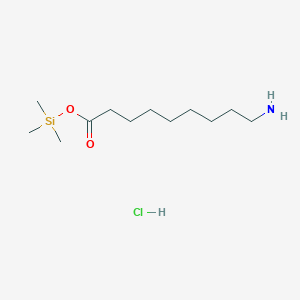
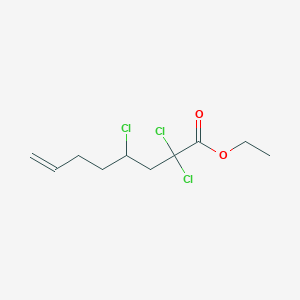
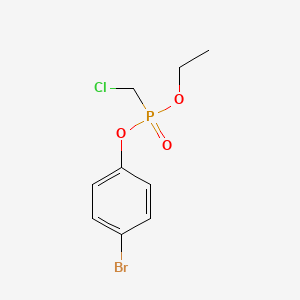
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
